molecular formula C15H11ClO3 B1292223 2-Acetoxy-3'-chlorobenzophenone CAS No. 890099-10-2

2-Acetoxy-3'-chlorobenzophenone

Cat. No. B1292223
CAS RN: 890099-10-2
M. Wt: 274.7 g/mol
InChI Key: JKZACLYHWFGDQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Acetoxy-3’-chlorobenzophenone” often involves acetylation, which is the introduction of an acetoxy group into a molecule . This process can be achieved using acetyl halide or acetic anhydride in the presence of a base .

Scientific Research Applications

Organic Nonlinear Optical Materials

Research on organic single crystals, such as 2-amino-5-chlorobenzophenone, demonstrates the potential of related benzophenone compounds in the development of nonlinear optical materials. These materials exhibit second harmonic generation, a property critical for various optical applications, indicating that similar compounds might share beneficial optical properties (Babu et al., 2004).

Biocatalysis and Bio-Based Chemical Production

In the field of biocatalysis, engineered Bacillus subtilis has been utilized for the efficient production of acetoin, a platform chemical with extensive applications. This highlights the potential for using related benzophenone compounds in bio-based production processes, leveraging microbial systems for the synthesis of valuable chemicals (Bao et al., 2014).

Environmental and Analytical Chemistry

Studies on the metabolism of UV-filter benzophenone-3 and its impact on endocrine-disrupting activity provide insights into the environmental behavior of related compounds. Understanding the degradation pathways and toxicological profiles of these compounds is crucial for assessing their environmental impact and safety (Watanabe et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from related benzophenone compounds underscore the significance of these chemicals in developing new pharmaceuticals and materials with potential biological activities (Fuloria et al., 2009).

Photopolymerization and Material Science

Research on cyclic acetals as co-initiators for bimolecular photoinitiating systems involving benzophenone derivatives demonstrates the role of related compounds in polymer science. These studies contribute to the development of advanced materials through photopolymerization techniques (Shi et al., 2007).

Safety and Hazards

The safety and hazards associated with “2-Acetoxy-3’-chlorobenzophenone” are not well-documented. It’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

Future Directions

The future directions for research on “2-Acetoxy-3’-chlorobenzophenone” could involve further exploration of its synthesis, chemical reactions, and potential applications. This could include studying its interactions with biological systems or its potential use in the synthesis of other compounds .

properties

IUPAC Name

[2-(3-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZACLYHWFGDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641563
Record name 2-(3-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890099-10-2
Record name [2-(Acetyloxy)phenyl](3-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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